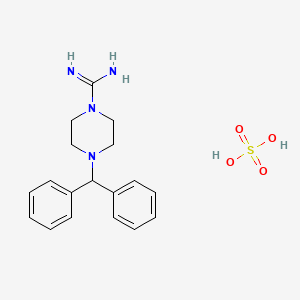![molecular formula C8H5N3 B3089497 Imidazo[1,5-a]pyridine-1-carbonitrile CAS No. 119448-88-3](/img/structure/B3089497.png)
Imidazo[1,5-a]pyridine-1-carbonitrile
描述
Imidazo[1,5-a]pyridine-1-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered significant attention in various fields of research due to its unique chemical structure and versatile properties. This compound is a derivative of imidazo[1,5-a]pyridine, which is known for its presence in numerous pharmaceuticals and agrochemicals .
作用机制
Target of Action
Imidazo[1,5-a]pyridine-1-carbonitrile is a significant structural component of a large number of agrochemicals and pharmaceuticals . .
Biochemical Pathways
For instance, some Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry .
生化分析
Biochemical Properties
Imidazo[1,5-a]pyridine-1-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. This interaction can lead to the modulation of signaling pathways that are critical for cell growth and differentiation . Additionally, this compound can bind to specific receptors on the cell surface, altering their conformation and activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis, a process of programmed cell death . It also affects the expression of genes involved in cell cycle regulation, thereby preventing uncontrolled cell growth . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell viability .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . The extent of these effects can diminish over time as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, such as liver damage and gastrointestinal disturbances . Threshold effects have been observed, where a minimal effective dose is required to achieve therapeutic benefits, and exceeding this dose can lead to adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have different biological activities and can contribute to the overall effects of the compound . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can affect its intracellular concentration and localization . Additionally, binding proteins can sequester this compound in specific cellular compartments, influencing its distribution and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or nucleus, by post-translational modifications or targeting signals . For example, phosphorylation of this compound can direct it to the mitochondria, where it can influence mitochondrial function and energy production . Similarly, nuclear localization signals can direct this compound to the nucleus, where it can modulate gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridine-1-carbonitrile typically involves cyclocondensation reactions. One common method is the reaction of 2-aminomethylpyridine with benzaldehydes and sodium benzenesulfinates in the presence of iodine, which facilitates the formation of C-N and C-S bonds simultaneously . Another approach involves the use of 1,1-bis(methylthio)-2-nitroethene, ethylenediamine, aromatic aldehydes, and 2-cyanothioacetamide in ethanol at reflux .
Industrial Production Methods: Industrial production of this compound often employs scalable one-pot synthesis methods that utilize readily available starting materials and mild reaction conditions. These methods are designed to maximize yield and minimize the need for extensive purification steps .
化学反应分析
Types of Reactions: Imidazo[1,5-a]pyridine-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[1,5-a]pyridine derivatives with different functional groups.
Reduction: Reduction reactions can modify the carbonitrile group to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonitrile group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular iodine and sodium acetate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can exhibit different biological and chemical properties .
科学研究应用
Imidazo[1,5-a]pyridine-1-carbonitrile has a wide range of applications in scientific research:
相似化合物的比较
Imidazo[1,5-a]pyridine-1-carbonitrile can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Known for its use in pharmaceuticals like zolpidem and alpidem.
Imidazo[4,5-b]pyridine: Utilized in the development of anti-cancer drugs and other therapeutic agents.
Imidazo[4,5-c]pyridine: Explored for its potential in materials science and optoelectronics.
The uniqueness of this compound lies in its versatile reactivity and the ability to form a wide range of derivatives with diverse applications in various fields .
属性
IUPAC Name |
imidazo[1,5-a]pyridine-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-5-7-8-3-1-2-4-11(8)6-10-7/h1-4,6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOPOILJVITUGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=CN2C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


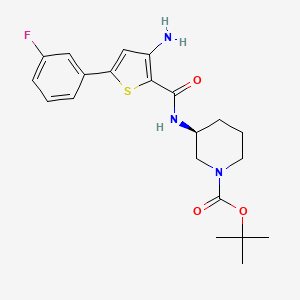
![7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3089425.png)


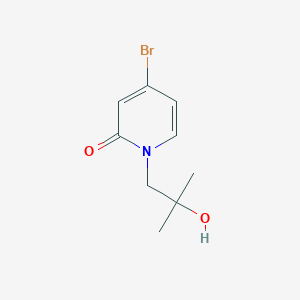
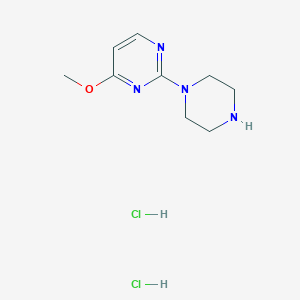

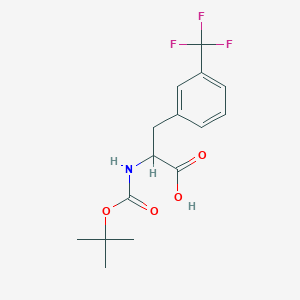
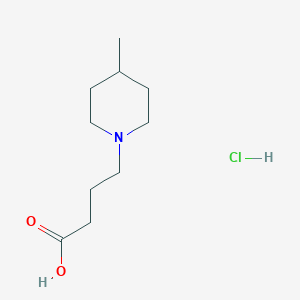
![4-Methylbicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B3089470.png)
![N-(2-oxo-1-((6aR,8R,9aR)-2,2,4,4-tetraisopropyl-9-oxotetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-1,2-dihydropyrimidin-4-yl)benzamide](/img/structure/B3089473.png)

